Cellular Potency Comparison Against FDA-Approved IDO1 Inhibitor Epacadostat in Mouse IDO1 Assay
3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide (CAS 921773-99-1) demonstrates an IC50 of 13 nM against mouse IDO1 transfected in P815 cells, a well-established cellular model for assessing IDO1 functional inhibition [1]. Epacadostat (INCB 024360), a clinical-stage IDO1 inhibitor used as a gold-standard comparator in immuno-oncology research, exhibits an IC50 of 52.4 ± 15.7 nM in a comparable mouse IDO1-transfected HEK293/MSR cell assay [2]. The target compound thus shows approximately 4-fold greater potency than epacadostat in mouse IDO1 cellular assays, suggesting a more efficient blockade of the kynurenine pathway at lower concentrations.
| Evidence Dimension | Mouse IDO1 cellular inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | Epacadostat (CAS 1204669-58-8), IC50 = 52.4 ± 15.7 nM |
| Quantified Difference | ~4.0-fold more potent |
| Conditions | Target compound: P815 cells transfected with mouse IDO1, 16 h, HPLC readout of L-kynurenine. Epacadostat: HEK293/MSR cells transfected with mouse IDO1. |
Why This Matters
Procurement decisions for IDO1 inhibitor tool compounds should account for species-specific potency differences; this compound offers a potency advantage over the clinical benchmark epacadostat in mouse models, which predominate in preclinical immuno-oncology efficacy studies.
- [1] BindingDB BDBM50514753; ChEMBL4557994. IC50: 13 nM; Inhibition of mouse IDO1 transfected in P815 cells. View Source
- [2] Epacadostat (INCB 024360) Data Sheet. MedChemExpress. Mouse IDO1 IC50 = 52.4 ± 15.7 nM. View Source
